![molecular formula C14H10BrF3N2O2 B1407875 5-Bromo-2-{[2-methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid CAS No. 75369-60-7](/img/structure/B1407875.png)
5-Bromo-2-{[2-methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation . This protocol allows for formal anti-Markovnikov alkene hydromethylation .
Molecular Structure Analysis
The molecular formula of this compound is C14H10BrF3N2O2 . The molecular weight is 375.14 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve catalytic protodeboronation of alkyl boronic esters . This process is paired with a Matteson–CH2–homologation, which allows for formal anti-Markovnikov alkene hydromethylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a refractive index of n20/D 1.555 (lit.), a boiling point of 80 °C/12 mmHg (lit.), and a density of 1.453 g/mL at 25 °C (lit.) .
Scientific Research Applications
Drug Synthesis and Medicinal Chemistry
This compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its structural motif is common in molecules exhibiting biological activity, making it valuable for constructing compounds with potential therapeutic effects. For instance, derivatives of this compound have been studied for their anti-thrombolytic activities, where they show promise in disrupting blood clots .
Material Science and Liquid Crystal Technology
The trifluoromethyl group in this compound contributes to the liquid crystalline properties of materials. Researchers have utilized derivatives of this compound in the synthesis of chiral dopants for liquid crystals, which are essential for the display technology used in monitors, TVs, and smartphones .
Organic Synthesis Methodology
In organic synthesis, this compound can be used in Suzuki cross-coupling reactions, a powerful method for forming carbon-carbon bonds. This application is crucial for constructing complex organic molecules, including polymers and natural product analogs .
Catalysis
The compound’s structure allows it to act as a ligand in catalytic systems, particularly in transition metal-catalyzed reactions. This can lead to advancements in the development of more efficient and selective catalysts for industrial chemical processes .
Biofilm Inhibition Research
Research into biofilm inhibition is critical for addressing bacterial resistance. Derivatives of this compound have shown potential in inhibiting the formation of biofilms, which is a key step in combating persistent bacterial infections .
Chemical Kinetics and Mechanism Studies
The bromine atom in this compound makes it a candidate for studying bromination reactions. Understanding the kinetics and mechanisms of such reactions is fundamental for the development of new synthetic methods and for the optimization of existing ones .
Mechanism of Action
As a tyrosine kinase inhibitor, this compound likely works by blocking the action of enzymes called tyrosine kinases, which are involved in many cellular functions, including cell growth and division.
Safety and Hazards
properties
IUPAC Name |
5-bromo-2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF3N2O2/c1-7-10(14(16,17)18)3-2-4-11(7)20-12-9(13(21)22)5-8(15)6-19-12/h2-6H,1H3,(H,19,20)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVZCCDJNSXPLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC2=C(C=C(C=N2)Br)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-{[2-methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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